1-((2,6-Difluorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperazine
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Overview
Description
Preparation Methods
DASA-23 is synthesized with a molar activity of 100.47 ± 29.58 GBq/μmol and radiochemical purity greater than 95% . The synthetic route involves the incorporation of fluorine-18, a radioactive isotope, into the compound. The preparation process is conducted under stringent conditions to ensure high purity and activity. Industrial production methods for DASA-23 are not widely documented, but the synthesis typically involves multiple steps, including the formation of the piperazine ring and subsequent sulfonylation reactions .
Chemical Reactions Analysis
DASA-23 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include fluorinating agents, sulfonyl chlorides, and piperazine derivatives . The major products formed from these reactions are typically sulfonylated piperazine compounds with varying degrees of fluorination . The specific conditions for these reactions are carefully controlled to ensure the desired product is obtained with high yield and purity .
Scientific Research Applications
DASA-23 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a PET imaging tracer to study the metabolic pathways of cancer cells . In biology, it helps researchers understand the role of PKM2 in glycolysis and its impact on cancer cell metabolism . In medicine, DASA-23 is used to diagnose and monitor glioblastoma, providing valuable information about tumor location and metabolic activity .
Mechanism of Action
DASA-23 exerts its effects by targeting PKM2, an enzyme that catalyzes the final step in glycolysis . PKM2 is preferentially expressed by glioblastoma cells, making it an important biomarker for cancer glycolytic reprogramming . DASA-23 binds to PKM2 and allows for the visualization of its activity using PET imaging . This enables researchers and clinicians to monitor the metabolic activity of tumors and assess the effectiveness of cancer treatments .
Comparison with Similar Compounds
DASA-23 is unique in its ability to selectively target PKM2 and provide high-resolution images of tumor metabolism . Similar compounds include other PET radiopharmaceuticals such as 1-((2-fluoro-6-[18F]fluorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperazine derivatives and other PKM2 activators . These compounds share similar chemical structures and mechanisms of action but may differ in their specificity, binding affinity, and imaging capabilities . The uniqueness of DASA-23 lies in its high molar activity, radiochemical purity, and ability to cross the blood-brain barrier, making it particularly effective for imaging brain tumors .
Properties
CAS No. |
1186660-17-2 |
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Molecular Formula |
C17H18F2N2O5S2 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
1-(2,6-difluorophenyl)sulfonyl-4-(4-methoxyphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C17H18F2N2O5S2/c1-26-13-5-7-14(8-6-13)27(22,23)20-9-11-21(12-10-20)28(24,25)17-15(18)3-2-4-16(17)19/h2-8H,9-12H2,1H3 |
InChI Key |
WRROVDDBUYSEPX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=C(C=CC=C3F)F |
Origin of Product |
United States |
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